N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-13-5-4-8-18(23)14-20(24)22-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGVMFQFMIICBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Piperidin-2-yl)-N-Benzylacetamide
The core piperidine-acetamide structure can be synthesized through three established methods:
Method 1: Enolate Alkylation
- Generate enolate from ethyl piperidine-2-carboxylate using LDA (−78°C, THF)
- Alkylate with bromoacetonitrile (0°C → RT, 12 h)
- Hydrolyze nitrile to carboxylic acid (H₂SO₄/H₂O, reflux)
- Couple with benzylamine via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine)
Method 2: Reductive Amination
- React 2-pyridineacetaldehyde with benzylamine (MeOH, 4Å MS)
- Hydrogenate pyridine ring to piperidine (H₂, Pd/C, 50 psi)
- Oxidize alcohol to acetamide (CrO₃/H₂SO₄, 0°C)
Method 3: Ugi Multicomponent Reaction
- Combine benzylamine, 2-formylpiperidine, acetic acid, and isocyanide (MeOH, 48 h)
- Acidic workup to yield α-acetamide derivative
Comparative Yield Data
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| 1 | 68 | 98.2 | Scalability |
| 2 | 52 | 95.4 | Stereocontrol |
| 3 | 75 | 97.8 | Atom Economy |
Sulfonylation Reaction Optimization
The critical sulfonylation step employs 4-fluorobenzenesulfonyl chloride under varied conditions:
Standard Protocol
- Dissolve 2-(piperidin-2-yl)-N-benzylacetamide (1 eq) in anhydrous DCM
- Add Et₃N (2.5 eq) at 0°C under N₂ atmosphere
- Introduce 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise
- Stir at RT for 18 h
- Quench with saturated NaHCO₃, extract with DCM (3×)
- Purify via silica chromatography (EtOAc/hexanes gradient)
Advanced Variations
- Microwave-Assisted : 150°C, 30 min, 82% yield
- Phase Transfer : TBAB catalyst, NaOH (aq)/toluene, 4 h, 76% yield
- Continuous Flow : 0.2 mL/min, 120°C, residence time 8 min, 89% yield
Convergent Synthesis via Cyclization Strategies
Ring-Closing Metathesis Approach
- Synthesize diene precursor: N-benzyl-2-(pent-4-en-1-yl)acetamide
- Treat with Grubbs II catalyst (5 mol%) in refluxing DCE
- Hydrogenate resulting cyclohexene (H₂, Pd/C) to piperidine
- Sulfonylate as previously described
Key Advantage : Enables stereoselective formation of 2,6-disubstituted piperidine
Dieckmann Cyclization Route
- Prepare diester: dimethyl 4-(benzylamino)-3-oxopimelate
- Cyclize with NaOMe/MeOH (0°C → RT)
- Hydrolyze ester to acid (LiOH/H₂O)
- Convert to acetamide (EDCl/HOBt, benzylamine)
Novel Catalytic Systems and Green Chemistry Approaches
Organocatalytic Sulfonylation
The Yu group demonstrated sulfonamidation using:
- 10 mol% DMAP
- Et₃N (3 eq)
- Supercritical CO₂ as solvent
Achieving 91% yield in 2 h at 40°C
Biocatalytic Methods
Immobilized lipase B from Candida antarctica:
- Phosphate buffer (pH 7.5)/TBAB
- 35°C, 48 h
- 63% conversion with excellent chemoselectivity
Analytical Characterization Protocols
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
δ 7.45 (t, J = 8.0 Hz, 2H, ArH)
δ 7.32-7.28 (m, 5H, Bn)
δ 4.42 (dd, J = 14.8, 6.4 Hz, 1H, CH₂CONHBn)
δ 3.81 (br s, 1H, NH)
δ 3.12 (td, J = 12.4, 3.2 Hz, 1H, piperidine H-2)
HRMS (ESI-TOF)
Calc. for C₂₀H₂₂FN₂O₃S [M+H]⁺: 405.1382
Found: 405.1385
Chromatographic Purity Assessment
| Column | Mobile Phase | Retention (min) | Plate Count |
|---|---|---|---|
| Zorbax SB-C18 | ACN/H₂O (55:45) + 0.1% TFA | 12.7 | 18,452 |
| HILIC Silica | MeOH/10mM NH₄OAc (75:25) | 8.9 | 14,893 |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | 1,250 | 58% |
| Grubbs II catalyst | 12,000 | 22% |
| Benzylamine | 85 | 7% |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Sulfonylation (e.g., 34d) typically requires controlled conditions (e.g., ice-cooling) to avoid over-reaction .
Structural and Pharmacological Comparison
Structural Features
Key Observations :
- The 4-fluorobenzenesulfonyl group in the target compound likely improves receptor-binding specificity compared to non-fluorinated sulfonamides (e.g., 34d) due to enhanced electron-withdrawing effects .
- Piperidine-linked compounds (e.g., 20) demonstrate moderate orexin receptor antagonism (24–82% yields), suggesting the target compound’s piperidine core may align with CNS-targeted applications .
Physicochemical Properties
Key Observations :
Key Observations :
- Fluorinated compounds (e.g., target molecule) may exhibit reduced toxicity compared to chlorinated analogs (e.g., 3h) due to fluorine’s inertness .
Patent and Application Landscape
- : A patent for N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide highlights the commercial interest in benzyl-acetamide derivatives for kinase inhibitors.
- : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is patented (ZINC36579798), indicating fluorosulfonyl-piperazine/piperidine hybrids are prioritized in drug discovery.
Key Observations :
- The 4-fluorobenzenesulfonyl group in the target compound may offer patentability over non-fluorinated analogs (e.g., 34d) .
Biological Activity
N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₂₃FN₂O₂S
- Molecular Weight : 360.47 g/mol
The presence of the piperidine ring and the fluorobenzenesulfonyl group is significant for its biological activity, particularly in modulating neurotransmitter systems.
This compound exhibits several mechanisms that contribute to its biological effects:
- Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl compounds demonstrate significant anticonvulsant properties. For instance, related compounds have been tested against maximal electroshock (MES)-induced seizures in animal models, indicating potential efficacy in seizure control .
- Neurotransmitter Modulation : The compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and seizure activity.
- Inhibition of Enzymatic Activity : The sulfonamide group may confer inhibitory properties on certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Anticonvulsant Efficacy
A key study evaluated the anticonvulsant activity of N-benzyl derivatives, including the target compound. The results indicated that compounds with similar structures provided substantial protection against seizures induced by MES, with effective doses comparable to established anticonvulsants like phenobarbital .
| Compound | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|
| This compound | TBD | Phenobarbital | 22 |
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | - | - |
Case Study: Seizure Models
In a controlled study involving mice, N-benzyl derivatives were administered at varying dosages to assess their protective effects against induced seizures. The findings demonstrated that specific stereoisomers exhibited heightened activity, suggesting that structural modifications can significantly influence pharmacological outcomes .
Toxicological Profile
Toxicology assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin in animal models; however, further investigations are required to elucidate long-term effects and potential toxicity in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
